molecular formula C18H21N3O3 B2658081 5-METHOXY-6-(3-METHYLPIPERIDINE-1-CARBONYL)-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE CAS No. 1005302-69-1

5-METHOXY-6-(3-METHYLPIPERIDINE-1-CARBONYL)-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE

Cat. No.: B2658081
CAS No.: 1005302-69-1
M. Wt: 327.384
InChI Key: VZZSFXZWEQGFSO-UHFFFAOYSA-N
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Description

5-METHOXY-6-(3-METHYLPIPERIDINE-1-CARBONYL)-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxy group, a piperidine ring, and a dihydropyridazinone core.

Properties

IUPAC Name

5-methoxy-6-(3-methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-7-6-10-20(12-13)18(23)17-15(24-2)11-16(22)21(19-17)14-8-4-3-5-9-14/h3-5,8-9,11,13H,6-7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZSFXZWEQGFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHOXY-6-(3-METHYLPIPERIDINE-1-CARBONYL)-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, including the formation of the dihydropyridazinone core and the subsequent addition of the methoxy and piperidine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

5-METHOXY-6-(3-METHYLPIPERIDINE-1-CARBONYL)-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly at the methoxy and piperidine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-METHOXY-6-(3-METHYLPIPERIDINE-1-CARBONYL)-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHOXY-6-(3-METHYLPIPERIDINE-1-CARBONYL)-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-METHOXY-6-(3-METHYLPIPERIDINE-1-CARBONYL)-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can be compared with other dihydropyridazinone derivatives, which may have similar structures but different functional groups.
  • Compounds such as this compound may also be compared with other piperidine-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

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